Cas no 1212376-96-9 ((AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine)

(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine 化学的及び物理的性質
名前と識別子
-
- (1S)-1-(3-Bromo-4-fluorophenyl)ethanamine
- (S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride
- (AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine
- (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride
- AK338978
- (S)-1-(3-Bromo-4-fluorophenyl)ethanamine
- (1S)-1-(3-BROMO-4-FLUOROPHENYL)ETHANAMINE HYDROCHLORIDE
- (1S)-1-(3-bromo-4-fluorophenyl)ethanamine;hydrochloride
- Y10442
- 1958125-87-5
- (S)-1-(3-BROMO-4-FLUOROPHENYL)ETHANAMINE HCL
- AKOS027337378
- (1S)-1-(3-BROMO-4-FLUOROPHENYL)ETHAN-1-AMINEHYDROCHLORIDE
- GS-7106
- 1212376-96-9
-
- MDL: MFCD06761803
- インチ: 1S/C8H9BrFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
- InChIKey: XPCQHDRARULRNJ-JEDNCBNOSA-N
- ほほえんだ: BrC1=C(C([H])=C([H])C(=C1[H])[C@]([H])(C([H])([H])[H])N([H])[H])F.Cl[H]
計算された属性
- せいみつぶんしりょう: 252.96692g/mol
- どういたいしつりょう: 252.96692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 131
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 246.7±25.0 °C at 760 mmHg
- フラッシュポイント: 103.0±23.2 °C
- じょうきあつ: 0.0±0.5 mmHg at 25°C
(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-72129-0.25g |
(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine |
1212376-96-9 | 95% | 0.25g |
$150.0 | 2023-05-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CP384-50mg |
(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine |
1212376-96-9 | 95+% | 50mg |
461.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CP384-200mg |
(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine |
1212376-96-9 | 95+% | 200mg |
1153.0CNY | 2021-07-12 | |
Alichem | A019064349-1g |
(1S)-1-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride |
1212376-96-9 | 95% | 1g |
$673.54 | 2023-09-04 | |
eNovation Chemicals LLC | D521316-1g |
(1S)-1-(3-BROMO-4-FLUOROPHENYL)ETHAN-1-AMINE |
1212376-96-9 | 97% | 1g |
$565 | 2024-05-24 | |
eNovation Chemicals LLC | D483674-5g |
(alphaS)-3-Bromo-4-fluoro-alpha-methylbenzenemethanamine |
1212376-96-9 | 95% | 5g |
$995 | 2023-09-04 | |
eNovation Chemicals LLC | Y1048002-250mg |
(alphaS)-3-BroMo-4-fluoro-alpha-MethylbenzeneMethanaMine |
1212376-96-9 | 95+% | 250mg |
$100 | 2024-06-06 | |
1PlusChem | 1P009ZOT-100mg |
(alphaS)-3-BroMo-4-fluoro-alpha-MethylbenzeneMethanaMine |
1212376-96-9 | 96% | 100mg |
$29.00 | 2025-02-25 | |
Ambeed | A1480142-100mg |
(S)-1-(3-Bromo-4-fluorophenyl)ethanamine |
1212376-96-9 | 95% | 100mg |
$32.0 | 2024-04-25 | |
Ambeed | A1480142-1g |
(S)-1-(3-Bromo-4-fluorophenyl)ethanamine |
1212376-96-9 | 95% | 1g |
$199.0 | 2024-04-25 |
(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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(AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamineに関する追加情報
The Chemical Compound CAS No. 1212376-96-9: (AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine
The compound with CAS number 1212376-96-9, known as (AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine, is a highly specialized organic compound with unique structural and chemical properties. This compound belongs to the class of aromatic amines, characterized by the presence of an amino group (-NH2) attached to a benzene ring. The substituents on the benzene ring, specifically the bromine atom at position 3 and the fluorine atom at position 4, along with the alpha-methyl group, contribute to its distinct chemical behavior and potential applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as asymmetric catalysis and direct arylation. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its use in various fields, including pharmaceuticals and materials science. The stereochemistry of the compound, particularly the configuration at the alpha position, plays a crucial role in determining its biological activity and reactivity.
The structure of (AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine is notable for its combination of electron-withdrawing groups (bromine and fluorine) and an electron-donating methyl group. This balance creates a unique electronic environment around the benzene ring, making it a valuable substrate for further functionalization. Researchers have explored its potential as a precursor in the synthesis of bioactive molecules, such as kinase inhibitors and GPCR modulators, which are critical in drug discovery.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various chemical reactions. The presence of halogens on the aromatic ring also imparts certain photophysical properties, which have been exploited in studies related to fluorescence sensing and optoelectronic materials.
Recent studies have highlighted the role of this compound in bioisosteric replacements, where it serves as an alternative to other aromatic amine derivatives in medicinal chemistry. Its ability to modulate hydrogen bonding interactions without significantly altering the hydrophobicity profile makes it an attractive candidate for optimizing drug-like properties such as bioavailability and selectivity.
The synthesis of (AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanamine typically involves multi-step processes, including nucleophilic aromatic substitution, Friedel-Crafts alkylation, and stereoselective reductions. The use of transition metal catalysts, such as palladium complexes, has significantly streamlined these reactions, reducing both time and cost while improving product quality.
In conclusion, CAS No. 1212376-96-9 represents a significant advancement in organic chemistry due to its versatile structure and promising applications across multiple disciplines. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in both academic and industrial settings.
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